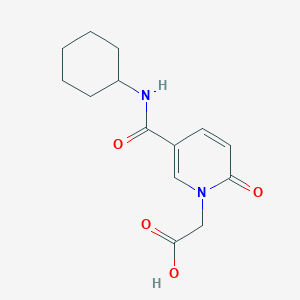

(5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid

Description

“(5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid” (CAS: 1171917-07-9) is a heterocyclic compound featuring a pyridinone core (2-oxo-2H-pyridin-1-yl) substituted at position 5 with a cyclohexylcarbamoyl group and an acetic acid moiety at position 1. The compound is marketed for pharmaceutical research, particularly in drug discovery targeting enzymes or receptors that interact with pyridinone derivatives . Limited public data exist on its specific biological activity, but its structural analogs suggest applications in inflammation, oncology, or antimicrobial research.

Properties

IUPAC Name |

2-[5-(cyclohexylcarbamoyl)-2-oxopyridin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c17-12-7-6-10(8-16(12)9-13(18)19)14(20)15-11-4-2-1-3-5-11/h6-8,11H,1-5,9H2,(H,15,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYFZYCCDPTONO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CN(C(=O)C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Bond Formation via Carbamoylation

A common approach to introduce the cyclohexylcarbamoyl group is through carbamoylation of the 5-amino-2-oxo-pyridinyl intermediate using cyclohexyl isocyanate or cyclohexylcarbamoyl chloride derivatives. This reaction typically proceeds under mild conditions, often in the presence of a base such as triethylamine to neutralize the generated acid byproducts.

N-Alkylation to Attach Acetic Acid Moiety

The acetic acid group is introduced by alkylation at the nitrogen atom of the pyridinone ring. This can be achieved by reacting the pyridinone intermediate with haloacetic acid derivatives (e.g., bromoacetic acid) under basic conditions. Potassium carbonate or potassium hydroxide in polar aprotic solvents like acetonitrile or methanol are commonly used to facilitate the nucleophilic substitution.

Multicomponent Reactions (MCRs)

Recent advances include the use of multicomponent reactions such as the Ugi reaction to assemble complex pyridinone derivatives efficiently. For example, the combination of an α-aminoester hydrochloride, 3-bromopropionic acid, phenylglyoxal, and cyclohexyl isocyanide under mild conditions yields pyrrolidin-2-one intermediates that can be further transformed into the target compound with appropriate modifications.

Detailed Reaction Conditions and Yields

Carbamoylation Step

- Reagents: 5-amino-2-oxo-pyridinyl intermediate, cyclohexyl isocyanide or cyclohexylcarbamoyl chloride.

- Solvent: Dichloromethane or acetonitrile.

- Base: Triethylamine or cesium carbonate.

- Temperature: Room temperature to mild heating (25–60 °C).

- Time: 12–24 hours.

- Yield: Typically 60–80% depending on purification.

N-Alkylation Step

- Reagents: Pyridinone intermediate, bromoacetic acid.

- Solvent: Methanol or acetonitrile.

- Base: Potassium hydroxide or potassium carbonate.

- Temperature: Room temperature to reflux.

- Time: 1–24 hours.

- Yield: 50–70% after purification.

Multicomponent Reaction (Ugi-Type)

| Entry | α-Aminoester (R1) | Product Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| 1 | H | 54 | - |

| 2 | Phenyl (Ph) | 41–65 | 51:49 |

| 3 | Isopropyl (CH(CH3)2) | 35–53 | 50:50 |

Table 1: Yields and diastereoselectivities of pyrrolidin-2-one derivatives synthesized via Ugi reaction and subsequent cyclization.

The Ugi adducts undergo spontaneous cyclization to give pyrrolidin-2-one derivatives, which can be further elaborated to the target compound. Use of catalytic cesium carbonate improves reaction rates and yields.

Purification and Characterization

- Purification is commonly performed by column chromatography using silica gel with hexane/ethyl acetate mixtures as eluents.

- Characterization involves ^1H NMR spectroscopy to determine diastereomeric ratios and confirm product structure.

- Additional methods include mass spectrometry and elemental analysis.

Research Findings and Optimization

- The solubility of intermediates affects reaction times; glycine derivatives require longer stirring or catalytic base addition for complete conversion.

- Diastereoselectivity in cyclization steps is generally poor, often close to 1:1 ratios, indicating the need for further optimization if stereochemical purity is critical.

- Radical cascade methods and xanthate-based reactions have been explored for related pyridinone derivatives but show limited efficiency with certain substituents, such as 4-aminopyridines, with yields below 30%.

Summary Table of Preparation Methods

| Step | Method/Reaction Type | Key Reagents | Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Carbamoylation | Amide bond formation | Cyclohexyl isocyanate, base | RT to 60 °C, 12–24 h | 60–80 | Mild conditions, base neutralizes acid |

| N-Alkylation | N-substitution | Bromoacetic acid, KOH/K2CO3 | RT to reflux, 1–24 h | 50–70 | Polar solvents improve solubility |

| Multicomponent Ugi | MCR + cyclization | α-Aminoester, 3-bromopropionic acid, phenylglyoxal, cyclohexyl isocyanide | RT, 24 h, then reflux with Cs2CO3 | 35–65 | Diastereoselectivity ~50:50 |

Chemical Reactions Analysis

Types of Reactions

(5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

Pharmacological Properties

- Antimicrobial Activity : Research indicates that compounds similar to (5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid exhibit antimicrobial properties. These compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models. Studies suggest that it may modulate inflammatory pathways, potentially leading to therapeutic applications in conditions such as arthritis and other inflammatory diseases.

- Analgesic Properties : Preliminary studies indicate that this compound may possess analgesic effects, providing relief from pain without the side effects commonly associated with traditional analgesics.

Therapeutic Applications

- Neurological Disorders : Given its structure, this compound may have applications in treating neurological disorders. Its ability to cross the blood-brain barrier presents opportunities for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease.

- Cancer Therapy : Some derivatives of pyridine compounds have been investigated for their anticancer properties. The unique structure of this compound could lead to the development of novel chemotherapeutic agents.

- Cardiovascular Health : Research into similar compounds has shown potential benefits in cardiovascular health, including the modulation of lipid profiles and reduction of hypertension. This suggests that this compound may also have cardioprotective effects.

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| Study A | Demonstrated significant antimicrobial activity against Staphylococcus aureus | Potential development of new antibiotics |

| Study B | Showed anti-inflammatory effects in an animal model of arthritis | Possible treatment for inflammatory diseases |

| Study C | Reported analgesic effects comparable to NSAIDs | Alternative pain management strategies |

| Study D | Investigated neuroprotective effects in a model of Alzheimer's disease | Potential therapeutic agent for neurodegenerative disorders |

Mechanism of Action

The mechanism of action of (5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences :

- Core Heterocycle: The target compound’s pyridinone core (2-oxo-2H-pyridine) differs from the pyrazolone in and the tetrazole in . Pyridinones are known for enzyme inhibition (e.g., PDE4 inhibitors), while tetrazoles are used as carboxylate bioisosteres to enhance metabolic stability .

Substituent Effects :

- The cyclohexylcarbamoyl group in the target compound enhances lipophilicity, favoring interactions with hydrophobic binding pockets. In contrast, the 4,5-dimethyl-thiazol group () may confer π-π stacking or steric effects in receptor binding .

- The tetrazole-thienyl combination () combines aromaticity and acidity, mimicking carboxylic acids while resisting enzymatic degradation .

- However, the pyridinone and tetrazole cores may alter pKa values, affecting ionization under physiological conditions.

Biological Activity

(5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid, with a molecular formula of C14H18N2O4 and a molecular weight of 278.30 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

The biological activity of this compound has been investigated primarily in the context of anti-inflammatory and analgesic effects. The compound is believed to exert its effects through the inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in the inflammatory response.

Inhibition of COX Enzymes

Research indicates that compounds structurally similar to this compound demonstrate significant inhibitory activity against COX-2. For instance, a study reported that certain derivatives exhibited IC50 values ranging from 0.06 to 0.97 µM for COX-2 inhibition, suggesting potent activity relative to standard NSAIDs like celecoxib (IC50 = 0.05 µM) and mefenamic acid (IC50 = 1.98 µM) .

The mechanism by which this compound exerts its effects may involve:

- Selective Inhibition of COX-2 : The compound likely binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.

- Reduction in Pro-inflammatory Cytokines : Studies have shown that related compounds can significantly lower levels of tumor necrosis factor-alpha (TNF-α) and prostaglandin E2 (PGE-2), both of which play critical roles in the inflammatory process .

Anti-inflammatory Effects

A notable study evaluated the anti-inflammatory effects of a related compound in vivo, demonstrating a reduction in paw edema in animal models by approximately 63% compared to control groups. This effect was accompanied by histological analyses showing reduced infiltration of inflammatory cells .

Safety Profile

The safety profile for compounds similar to this compound has been assessed through various toxicological tests. Parameters such as liver enzyme levels (AST and ALT), renal function markers (creatinine and urea), and gastrointestinal tolerability were evaluated. The results indicated that these compounds have a favorable safety profile with minimal adverse effects compared to traditional NSAIDs .

Data Table: Biological Activity Summary

| Activity | IC50 Value (µM) | Comparison Drug | Notes |

|---|---|---|---|

| COX-1 Inhibition | 4.07 - 14.5 | Mefenamic Acid | Moderate inhibitory effects |

| COX-2 Inhibition | 0.06 - 0.97 | Celecoxib | Potent selective inhibitor |

| TNF-α Reduction | 61% | N/A | Significant reduction observed |

| PGE-2 Reduction | 60% | N/A | Consistent with anti-inflammatory activity |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing (5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid?

- Methodology : A common approach involves refluxing precursors with acetic acid and sodium acetate under controlled conditions. For structurally similar compounds (e.g., cyclohexyl-containing derivatives), condensation reactions between pyridinone intermediates and cyclohexylcarbamoyl moieties are employed. Reflux durations (3–5 hours) and catalyst selection (e.g., acetic acid as both solvent and catalyst) are critical for optimizing yield .

- Validation : Post-synthesis purification via recrystallization from DMF/acetic acid mixtures ensures product purity .

Q. Which spectroscopic techniques are optimal for structural confirmation of this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyridinone ring, cyclohexyl group, and acetic acid backbone. Key signals include downfield shifts for the carbonyl (2-oxo group) and carbamoyl protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₀H₂₅NO₃ for related cyclohexyl derivatives) .

- IR Spectroscopy : Stretching frequencies for amide (1650–1700 cm⁻¹) and carbonyl (1720–1750 cm⁻¹) groups confirm functional groups .

Q. What solubility profiles are reported for this compound in common solvents?

- Methodology : Solubility is typically assessed via gravimetric analysis. Polar aprotic solvents (e.g., DMF, DMSO) are preferred due to the compound’s amide and carboxylic acid moieties. Limited solubility in water necessitates pH adjustment (e.g., neutralization with NaOH to form water-soluble salts) .

Advanced Research Questions

Q. How does the stability of this compound vary under different storage conditions?

- Methodology : Stability studies involve accelerated degradation tests (e.g., 40°C/75% RH for 6 months). LC-MS monitors decomposition products, such as hydrolysis of the carbamoyl group or oxidation of the pyridinone ring. Storage at –20°C in inert atmospheres (argon) minimizes degradation .

- Contradictions : Discrepancies in shelf-life reports may arise from impurities in starting materials or residual solvents affecting stability .

Q. What strategies resolve contradictions in bioactivity data across different experimental models?

- Methodology :

- Dose-Response Curves : Validate activity across multiple cell lines (e.g., neuroactive assays in SH-SY5Y vs. PC12 cells) to rule out model-specific effects .

- Metabolic Stability Assays : Incubate the compound with liver microsomes to assess if metabolite interference explains variability .

- Control Experiments : Use cyclohexyl-free analogs to isolate the role of the carbamoyl group in observed bioactivity .

Q. What mechanistic insights exist for the neuroactive properties of this compound?

- Methodology :

- Molecular Docking : Simulate interactions with neuronal receptors (e.g., NMDA or GABA receptors) to identify binding motifs. The cyclohexyl group may enhance lipophilicity, aiding blood-brain barrier penetration .

- Electrophysiology : Patch-clamp studies on hippocampal neurons quantify ion channel modulation (e.g., K⁺ or Ca²⁺ currents) .

Q. How can researchers address discrepancies in reported synthetic yields?

- Methodology :

- DoE (Design of Experiments) : Vary reaction parameters (temperature, catalyst concentration) to identify critical factors. For example, sodium acetate stoichiometry significantly impacts cyclization efficiency .

- HPLC Purity Analysis : Compare impurity profiles between high- and low-yield batches to trace side reactions (e.g., dimerization or hydrolysis) .

Methodological Considerations

Q. What safety protocols are essential when handling this compound?

- Safety Measures :

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of acetic acid vapors .

- First Aid : Immediate rinsing with water for skin/eye exposure; seek medical evaluation for persistent irritation .

Q. How can researchers optimize chromatographic separation for this compound?

- Methodology :

- HPLC Conditions : C18 columns with mobile phases of acetonitrile/water (0.1% TFA) achieve baseline separation. Adjust gradient elution (e.g., 20–80% acetonitrile over 20 minutes) to resolve polar degradation products .

- TLC Validation : Silica gel plates with ethyl acetate/hexane (3:7) and UV visualization confirm purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.